![molecular formula C9H9ClO B3383735 1-Chloro-1-phenyl-propan-2-one CAS No. 4773-35-7](/img/structure/B3383735.png)
1-Chloro-1-phenyl-propan-2-one
Overview
Description
“1-Chloro-1-phenyl-propan-2-one” is a chemical compound with the CAS Number: 4773-35-7. It has a linear formula of C9H9ClO . The compound is also known as 1-chloro-1-phenylacetone .
Molecular Structure Analysis
The molecular weight of “1-Chloro-1-phenyl-propan-2-one” is 168.62 . The InChI code for this compound is 1S/C9H9ClO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 .
Scientific Research Applications
- Chiral Amine Derivatives : 1-Chloro-1-phenyl-propan-2-one serves as a precursor for the synthesis of chiral amines. Researchers have explored both chemical and biocatalytic approaches to obtain enantiopure amines. For instance, immobilized whole-cell biocatalysts with ®-transaminase activity have been used to produce novel disubstituted 1-phenylpropan-2-amines with high enantioselectivity .
- L-amphetamine Derivatives : Commercial drugs containing both enantiomers of amphetamine (e.g., L-DOPA, selegiline) exist for treating conditions like Parkinson’s disease and attention deficit hyperactivity disorder. The synthesis of L-amphetamine derivatives involves steps such as hydrogenolysis and amination .
- Asymmetric Reductions : 1-Chloro-1-phenyl-propan-2-one has been used in the synthesis of ®-3-chloro-1-phenyl-1-propanol via asymmetric reduction. This reaction employs an in-situ-generated oxazaborolidine catalyst derived from (S)-α,α-diphenylprolinol .
- NPS Analysis : Researchers use X-ray diffraction methods and spectroscopic techniques to identify specific enantiomers of synthetic cathinones, including compounds related to 1-chloro-1-phenyl-propan-2-one .
Pharmaceutical Synthesis
Chemical Intermediates
Crystallography and Spectroscopy
Organic Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
1-Chloro-1-phenyl-propan-2-one is a complex organic compound that has been used in the synthesis of various molecules, including antidepressants . The primary targets of this compound are likely to be the enzymes and receptors involved in the synthesis and action of these antidepressants.
Mode of Action
It is known to be involved in the synthesis of antidepressant molecules via metal-catalyzed reactions . This suggests that it may interact with its targets to facilitate the formation of key structural motifs in these antidepressants.
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-1-phenyl-propan-2-one are likely to be those involved in the synthesis and action of antidepressants. This compound may play a role in the synthesis of key structural motifs in antidepressants such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others . The downstream effects of these pathways could include the alleviation of symptoms and enhancement of the quality of life for individuals with moderate to severe depression .
Result of Action
The molecular and cellular effects of 1-Chloro-1-phenyl-propan-2-one’s action are likely to be related to its role in the synthesis of antidepressants. As part of these reactions, it may contribute to the formation of key structural motifs in these drugs, potentially leading to improved therapeutic outcomes for individuals with depression .
properties
IUPAC Name |
1-chloro-1-phenylpropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPLPFVPPOJDFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4773-35-7 | |
Record name | NSC38444 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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